2-(2-fluorophenyl)-3H-benzimidazol-5-amine
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Overview
Description
2-(2-fluorophenyl)-3H-benzimidazol-5-amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-3H-benzimidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and o-phenylenediamine.
Cyclization Reaction: The key step involves the cyclization of 2-fluoroaniline with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Catalysts and Solvents: Catalysts and solvents are used to enhance the reaction efficiency and yield.
Automated Purification: Automated purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-3H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the fluorophenyl ring.
Scientific Research Applications
2-(2-fluorophenyl)-3H-benzimidazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-3H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, known for its similar pharmacological effects.
2-Fluorophenylacetic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Flubrotizolam: A synthetic benzodiazepine derivative with potent sedative and anxiolytic effects.
Uniqueness
2-(2-fluorophenyl)-3H-benzimidazol-5-amine is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H10FN3 |
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Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C13H10FN3/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,15H2,(H,16,17) |
InChI Key |
XMYQNLBFIRSYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)F |
Origin of Product |
United States |
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